molecular formula C21H22N2O B2640921 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol CAS No. 941868-41-3

2-(4-Benzylpiperidin-1-yl)quinolin-8-ol

Cat. No. B2640921
CAS RN: 941868-41-3
M. Wt: 318.42
InChI Key: KUYSWJINQATVSO-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)quinolin-8-ol, also known as 4-benzylpiperidine-2-quinolin-8-ol, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 120°C. This compound has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used as an intermediate in the production of a variety of organic compounds.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Quinoline derivatives have been studied for their potential as acetylcholinesterase inhibitors, which could ameliorate memory impairment related to Alzheimer's disease and other neurodegenerative conditions. For instance, T-82, a quinoline derivative, has been shown to significantly ameliorate amnesia induced by scopolamine or cycloheximide, suggesting its potential to improve memory functions impaired by acetylcholine dysfunction (Isomae et al., 2003).

Anticancer Activity

Quinoline compounds, including those substituted at the 2-position, have demonstrated significant anticancer activity. A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were found to exhibit potent anticancer activity against MCF-7 and WRL68 cancer cells, with compound 8f displaying the most significant activity (Bolakatti et al., 2020).

Antibacterial and Antifungal Activities

N-(1-Benzylpiperidin-4-yl)quinoxalin-2-amines have been synthesized and evaluated for their antibacterial activity against S. paratyphi, demonstrating significant antimicrobial potential, particularly against foodborne pathogens (Sadashiva et al., 2022).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their corrosion inhibition properties. Novel 8-hydroxyquinoline derivatives were studied for their ability to inhibit the corrosion of mild steel in acidic environments, with promising results suggesting their utility in protecting industrial materials (Rbaa et al., 2018).

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-19-8-4-7-18-9-10-20(22-21(18)19)23-13-11-17(12-14-23)15-16-5-2-1-3-6-16/h1-10,17,24H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSWJINQATVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)quinolin-8-ol

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